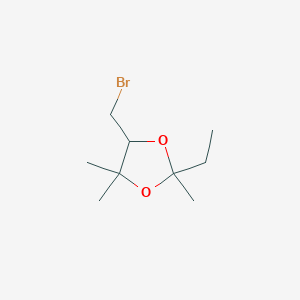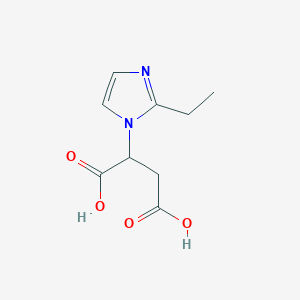
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone is a heterocyclic compound that belongs to the class of oxazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-2-phenylethylidene with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. Microwave irradiation has been shown to enhance reaction rates and yields, making it a valuable tool for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other heterocyclic compounds .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as antibiotics.
Mécanisme D'action
The mechanism of action of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the synthesis of bacterial proteins by binding to the bacterial ribosome. This action disrupts protein synthesis, leading to the inhibition of bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone include:
- 2-Amino-5-(2-oxo-2-phenylethylidene)-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-methyl-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-ethyl-4-oxazolidinone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with biological targets, making it a promising candidate for pharmaceutical development .
Propriétés
Numéro CAS |
89805-41-4 |
|---|---|
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
(5E)-2-imino-5-phenacylidene-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3/c18-17-19(13-9-5-2-6-10-13)16(21)15(22-17)11-14(20)12-7-3-1-4-8-12/h1-11,18H/b15-11+,18-17? |
Clé InChI |
AOYABZCEEQDHLQ-SQONSMICSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(C(=N)O2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)

![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)

![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)




![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
